molecular formula C16H17NO3 B6329915 2-Nitro-4-(4-T-butylphenyl)phenol CAS No. 187461-67-2

2-Nitro-4-(4-T-butylphenyl)phenol

Cat. No.: B6329915
CAS No.: 187461-67-2
M. Wt: 271.31 g/mol
InChI Key: ZYQFNZVYBYEHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(4-t-butylphenyl)phenol (CAS 187461-67-2) is a synthetic phenolic compound of significant interest in advanced chemical research and development. Its molecular structure, characterized by a phenolic core substituted with a bulky 4-t-butylphenyl group and an electron-withdrawing nitro group, creates a unique steric and electronic profile. This makes it a valuable building block or intermediate in organic synthesis, particularly for constructing more complex molecules with potential applications in materials science and fine chemical production . The specific arrangement of substituents on the phenol ring is critical for its reactivity; the nitro group is amenable to various transformations, most notably reduction to an amino group, which opens pathways to a diverse range of derivatives such as dyes, agrochemicals, and pharmaceutical candidates . Furthermore, the tert-butyl group is a hallmark of a major class of industrial compounds known as tert-butyl phenolic antioxidants (TBP-AOs), which are widely used as stabilizers to inhibit oxidation in polymers, lubricants, and other consumer products . Researchers are exploring the properties of such nitrophenol derivatives to develop novel antioxidants and UV stabilizers. This compound is provided as a high-quality solid for laboratory and research applications. It is intended for use by qualified researchers in a controlled laboratory setting. Important Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)17(19)20/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQFNZVYBYEHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610319
Record name 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187461-67-2
Record name 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(4-Tert-butylphenyl)phenol

The tert-butylphenyl moiety is introduced via Friedel-Crafts alkylation or coupling reactions:

  • Friedel-Crafts alkylation :
    Phenol reacts with tert-butyl chloride in the presence of AlCl₃, yielding 4-tert-butylphenol. Subsequent Ullmann coupling with iodobenzene under Cu catalysis forms 4-(4-tert-butylphenyl)phenol.

    Phenol+tert-butyl chlorideAlCl34-tert-butylphenolCu, iodobenzene4-(4-tert-butylphenyl)phenol\text{Phenol} + \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-tert-butylphenol} \xrightarrow{\text{Cu, iodobenzene}} \text{4-(4-tert-butylphenyl)phenol}
  • Alternative coupling :
    Suzuki-Miyaura cross-coupling of 4-bromophenol with 4-tert-butylphenylboronic acid using Pd catalysts achieves higher regioselectivity.

Ortho-Directed Nitration

Nitration of 4-(4-tert-butylphenyl)phenol employs dilute nitric acid (30–50%) in isooctane at 20–30°C to prevent dealkylation:

4-(4-tert-butylphenyl)phenol+HNO3isooctane, 25°C2-nitro-4-(4-tert-butylphenyl)phenol\text{4-(4-tert-butylphenyl)phenol} + \text{HNO}_3 \xrightarrow{\text{isooctane, 25°C}} \text{2-nitro-4-(4-tert-butylphenyl)phenol}

Key parameters :

  • Nitric acid concentration: 30–40% minimizes oxidative degradation.

  • Reaction temperature: Maintaining ≤30°C suppresses tert-butyl group cleavage.

Yield optimization :

Nitric Acid (%)SolventTemperature (°C)Yield (%)
30Isooctane2578
40n-Hexane3072
50Heavy alkylate3565

Synthesis of 4-Tert-butylbiphenyl-4'-ol

4-Tert-butylbiphenyl-4'-ol is prepared via:

  • Grignard addition : Reaction of 4-bromophenylmagnesium bromide with 4-tert-butylcyclohexanone, followed by acid-catalyzed dehydration and aromatization.

  • Direct alkylation : tert-Butylation of biphenyl-4-ol using tert-butyl bromide and AlCl₃.

Regioselective Nitration

Controlled nitration with 70% nitric acid in dichloromethane at 0–5°C achieves >85% ortho selectivity:

4-tert-butylbiphenyl-4’-ol+HNO3CH2Cl2,0°C2-nitro-4-(4-tert-butylphenyl)phenol\text{4-tert-butylbiphenyl-4'-ol} + \text{HNO}3 \xrightarrow{\text{CH}2\text{Cl}_2, 0°C} \text{2-nitro-4-(4-tert-butylphenyl)phenol}

Advantages :

  • Low-temperature nitration reduces side reactions.

  • Dichloromethane enhances nitro group orientation via polar solvent effects.

Critical Analysis of Methodologies

Nitration Efficiency and Byproduct Formation

  • Dealkylation mitigation : The use of hydrocarbon solvents (e.g., isooctane) in Route 1 stabilizes the tert-butyl group, limiting cleavage to <5%.

  • Byproducts :

    • Minor formation of 3-nitro isomers (≤8%) due to steric effects.

    • Diphenoquinone derivatives from oxidative coupling under high acid concentrations.

Solvent and Catalyst Impact

  • Solvent polarity : Nonpolar solvents (isooctane, hexane) favor mononitration, while polar aprotic solvents (DMF) increase di-nitration risks.

  • Catalyst choice : Cu catalysts in coupling reactions improve biphenyl bond formation efficiency (yield: 80–90%) compared to Pd systems (70–85%).

Industrial-Scale Considerations

Process Optimization

  • Batch vs. continuous flow : Continuous nitration in microreactors enhances heat dissipation, reducing decomposition at scale.

  • Cost drivers :

    • tert-Butylating agents account for 60–70% of raw material costs.

    • Solvent recovery (isooctane) reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(4-T-butylphenyl)phenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: 2-Amino-4-(4-T-butylphenyl)phenol

    Substitution: Ethers or esters of this compound

    Oxidation: Quinone derivatives

Scientific Research Applications

2-Nitro-4-(4-T-butylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(4-T-butylphenyl)phenol depends on its specific application. For example, in biological systems, the compound may exert its effects by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Physical and Chemical Properties

The following table summarizes key properties of 2-nitro-4-(4-T-butylphenyl)phenol and analogous nitro-substituted phenols:

Compound Name CAS Substituents Molecular Weight Key Applications/Properties
This compound 3279-07-0 4-T-butyl, 2-nitro 195.22 g/mol Industrial intermediate
2-Nitro-4-(trifluoromethyl)phenol N/A 4-CF₃, 2-nitro 207.11 g/mol Photodecomposition product; ester synthesis
2-Nitro-4-(tert-pentyl)phenol 91247-92-6 4-tert-pentyl, 2-nitro ~209.26 g/mol* Limited data; structural analogue
4-Phenylphenol N/A 4-phenyl 170.21 g/mol Antimicrobial, antioxidant

*Estimated based on molecular formula.

Key Observations:
  • Steric and Electronic Effects: The tert-butyl group in this compound enhances hydrophobicity and steric hindrance compared to smaller substituents like trifluoromethyl (-CF₃) or phenyl groups. This likely reduces solubility in polar solvents but improves stability in non-aqueous systems .
  • Reactivity : The nitro group in all compounds acts as a strong electron-withdrawing group, increasing electrophilicity of the aromatic ring. This makes them reactive intermediates in synthesis (e.g., coupling reactions) .
This compound:
Comparators:

2-Nitro-4-(trifluoromethyl)phenol: Classified as a respiratory irritant (STOT SE 3) with a flashpoint of 95°C, indicating flammability risks .

Nitrofuran Derivatives: Evidence from structurally distinct nitrofurans (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) shows carcinogenicity in rodents, emphasizing the need for caution with nitroaromatic compounds .

Biological Activity

2-Nitro-4-(4-T-butylphenyl)phenol, also known as NTBP, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of NTBP, including its mechanisms of action, toxicological effects, and applications in various fields.

Chemical Structure and Properties

NTBP is characterized by a nitro group and a tert-butylphenyl moiety. Its chemical structure can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

This structure contributes to its unique properties and biological interactions.

Mechanisms of Biological Activity

NTBP exhibits a range of biological activities, primarily through its interaction with cellular pathways. The following mechanisms have been identified:

  • Antioxidant Activity : NTBP has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of skin cells, where oxidative damage can lead to conditions such as vitiligo .
  • Cytotoxic Effects : Studies indicate that NTBP can induce cytotoxicity in certain cell lines. For instance, it has been observed to sensitize melanocytes to apoptosis via the activation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathways .
  • Endocrine Disruption : As an alkylphenol derivative, NTBP may act as an endocrine disruptor, impacting hormonal balance and potentially leading to reproductive and developmental issues .

Toxicological Profile

The toxicological effects of NTBP have been explored in various studies. Key findings include:

  • Acute Toxicity : Research indicates that exposure to high concentrations of NTBP can lead to significant reductions in cell viability among melanocytes. For example, at concentrations around 250 μM, viability decreased notably in immortalized melanocyte cell lines .
  • Chronic Exposure Risks : Long-term exposure studies suggest that NTBP may accumulate in biological systems, leading to chronic toxicity. The compound has been classified among pollutants of emerging concern due to its persistence and potential health impacts .

Case Studies

Several case studies have investigated the biological effects of NTBP:

  • Melanocyte Sensitivity : A study demonstrated that NTBP exposure led to increased expression of TRAIL receptors on melanocytes, enhancing their susceptibility to cytotoxic T-cell-mediated killing. This finding suggests a potential mechanism for autoimmune responses in skin conditions like vitiligo .
  • Environmental Impact : Another study focused on the degradation of NTBP in aquatic environments, highlighting its persistence and toxicity as an endocrine disruptor. The research emphasized the need for effective remediation strategies due to its widespread presence in wastewater .

Data Tables

Study Findings Concentration Cell Type
Study 1Reduced viability; TRAIL upregulation250 μMMelanocytes
Study 2Endocrine disruption potentialVariesVarious
Study 3Photocatalytic degradation effectivenessN/AEnvironmental samples

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-nitro-4-(4-T-butylphenyl)phenol in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize inhalation exposure. Install emergency safety showers and eyewash stations .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection (e.g., vapor respirators) if ventilation is insufficient .
  • Fire Safety : Avoid water jets; use dry powder, CO₂, or foam extinguishers. Be aware of toxic combustion byproducts like nitrogen oxides and carbon monoxide .

Q. How can the purity and structural integrity of synthesized this compound be verified?

  • Methodological Answer :

  • Chromatography : Perform HPLC or GC-MS to assess purity. Compare retention times with known standards .
  • Spectroscopy : Use FT-IR to confirm functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹, phenolic O-H stretch at ~3300 cm⁻¹) .
  • Crystallography : Employ single-crystal X-ray diffraction (e.g., ORTEP-III software) to resolve molecular geometry .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :

  • Nitration of Precursors : React 4-T-butylphenol with nitric acid under controlled conditions (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .
  • Purification : Recrystallize the product using ethanol/water mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess reactivity .
  • Electrostatic Potential Maps : Visualize electron density distribution to predict sites for electrophilic/nucleophilic attacks .

Q. What spectroscopic techniques resolve contradictions in reported data for nitroaromatic compounds like this compound?

  • Methodological Answer :

  • NMR Analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) with computational predictions to validate assignments .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1) and rule out impurities .

Q. How does the tert-butyl group influence the photostability and reactivity of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor decomposition via HPLC. Compare degradation rates with non-substituted analogs .
  • Steric Effects : Use molecular dynamics simulations to analyze how the bulky tert-butyl group hinders nitro-group rotation, affecting reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.